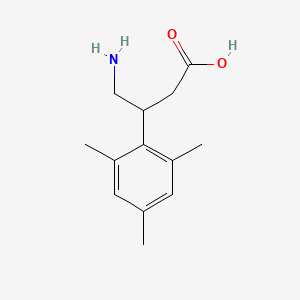
4-Amino-3-mesitylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-mesitylbutanoic acid is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of an amino group (-NH2) and a mesityl group (a derivative of mesitylene) attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-mesitylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a mesityl derivative with a suitable butanoic acid precursor. The reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, such as dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-mesitylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
4-Amino-3-mesitylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-amino-3-mesitylbutanoic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mesityl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting biological pathways and processes.
Comparison with Similar Compounds
4-Amino-3-methylbutanoic acid: This compound has a similar structure but lacks the mesityl group, resulting in different chemical and biological properties.
3-Methylbutanoic acid:
Uniqueness: The presence of the mesityl group in 4-amino-3-mesitylbutanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric bulk. These features can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-amino-3-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)13(10(3)5-8)11(7-14)6-12(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
InChI Key |
ZMUIVCULIKMIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















